molecular formula C23H38N2O B15162321 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 161823-50-3

1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15162321
CAS No.: 161823-50-3
M. Wt: 358.6 g/mol
InChI Key: YPZSSMRUWCABBG-UHFFFAOYSA-N
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Description

1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazolone family. Benzimidazolones are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with octyl groups attached to the nitrogen atoms, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including inert atmospheres, high temperatures, and specific catalysts to achieve high yields.

Another method involves the transformation of benzimidazolium salts. This route can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides . Additionally, synthesis from arylureas and Curtius reactions of anthranilic acids or phthalic anhydrides are also reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high efficiency and yield, with stringent control over reaction conditions to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The octyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, affecting cell division and growth . Additionally, it may act as a histamine H3-receptor antagonist, influencing various CNS functions . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazolone derivatives:

The uniqueness of this compound lies in its octyl groups, which enhance its solubility, stability, and potential for various applications.

Properties

CAS No.

161823-50-3

Molecular Formula

C23H38N2O

Molecular Weight

358.6 g/mol

IUPAC Name

1,3-dioctylbenzimidazol-2-one

InChI

InChI=1S/C23H38N2O/c1-3-5-7-9-11-15-19-24-21-17-13-14-18-22(21)25(23(24)26)20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3

InChI Key

YPZSSMRUWCABBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N(C1=O)CCCCCCCC

Origin of Product

United States

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